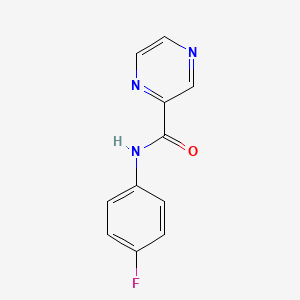

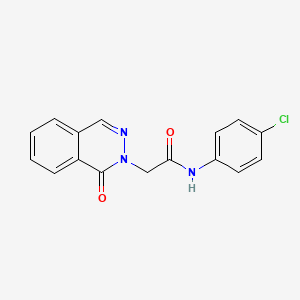

N-(4-fluorophenyl)-2-pyrazinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazine derivatives, including those similar to N-(4-Fluorophenyl)-2-pyrazinecarboxamide, often involves Suzuki cross-coupling reactions. These reactions facilitate the introduction of aryl or heteroaryl groups to the pyrazine nucleus, expanding the structural diversity and potential applications of these compounds. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides demonstrates the utility of Suzuki cross-coupling in constructing complex pyrazine derivatives (Ahmad et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is crucial in determining their reactivity and potential applications. Studies using FT-IR, FT-Raman spectroscopy, and molecular dynamics simulations reveal the vibrational modes and structural stability of these compounds. For example, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide exhibits specific vibrational modes associated with its phenyl and pyrazine rings, contributing to its stability through hyperconjugative interactions and charge delocalization (Ranjith et al., 2017).

Chemical Reactions and Properties

Pyrazine derivatives undergo various chemical reactions, influenced by their electronic structure and reactive sites. Studies involving density functional theory (DFT) calculations help identify the most reactive sites for electrophilic and nucleophilic attacks, providing insights into the compound's chemical behavior. For example, the analysis of Fukui functions in N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide helps identify potential reactive centers, guiding further chemical transformations (Ranjith et al., 2017).

Physical Properties Analysis

The physical properties of pyrazine derivatives, such as their spectroscopic characteristics, are key to understanding their interactions and functionality. For instance, the FT-IR and FT-Raman spectra of N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide provide valuable information on its vibrational frequencies, which correlate with its molecular structure and stability (Ranjith et al., 2017).

Chemical Properties Analysis

The chemical properties of this compound and related compounds are closely tied to their molecular structure and electronic configuration. DFT calculations, including the evaluation of frontier molecular orbitals and reactivity parameters, shed light on the chemical reactivity and potential applications of these compounds. For example, the study of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides through DFT calculations reveals insights into their electronic properties and reactivity (Ahmad et al., 2021).

Mechanism of Action

Target of Action

N-(4-fluorophenyl)pyrazine-2-carboxamide, also known as N-(4-fluorophenyl)-2-pyrazinecarboxamide, is a derivative of pyrazinamide . Pyrazinamide is a highly specific agent and is active only against Mycobacterium tuberculosis . Therefore, it can be inferred that N-(4-fluorophenyl)pyrazine-2-carboxamide may also target Mycobacterium tuberculosis.

Mode of Action

Pyrazinamide, the parent compound, is known to interfere withfatty acid synthase (FAS) I . This interferes with the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication . It is plausible that N-(4-fluorophenyl)pyrazine-2-carboxamide may have a similar mode of action.

Biochemical Pathways

Based on the mode of action of pyrazinamide, it can be inferred that the compound may affect thefatty acid synthesis pathway in Mycobacterium tuberculosis .

Pharmacokinetics

The lipophilicity of a compound is known to be a key factor related to the cell transmembrane transport and other biological processes . Therefore, the lipophilicity of N-(4-fluorophenyl)pyrazine-2-carboxamide may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

Based on the mode of action of pyrazinamide, it can be inferred that n-(4-fluorophenyl)pyrazine-2-carboxamide may inhibit the growth and replication of mycobacterium tuberculosis by interfering with its ability to synthesize new fatty acids .

Action Environment

It is known that the biological efficacy of pyrazinamide derivatives can increase with rising lipophilicity . Therefore, factors that affect the lipophilicity of N-(4-fluorophenyl)pyrazine-2-carboxamide may also influence its action and efficacy.

properties

IUPAC Name |

N-(4-fluorophenyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3O/c12-8-1-3-9(4-2-8)15-11(16)10-7-13-5-6-14-10/h1-7H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYWBZYUXVRWBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=NC=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-[3-(1H-imidazol-2-yl)benzoyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5635266.png)

![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(phenylacetyl)piperidine](/img/structure/B5635303.png)

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine](/img/structure/B5635304.png)

![1-(cyclopentylcarbonyl)-N-[2-(2-furyl)-2-hydroxyethyl]-4-piperidinecarboxamide](/img/structure/B5635314.png)

![4-({2-[1-(2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5635316.png)

![3-(2-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-1H-indole](/img/structure/B5635334.png)

![8-[3-(benzyloxy)propyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5635338.png)

![[(3aS*,9bS*)-7-methoxy-2-(2-phenoxyethyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5635354.png)